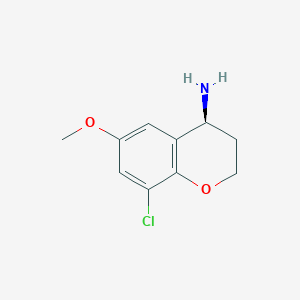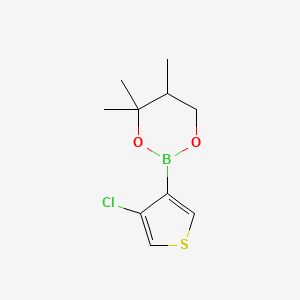
2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorothiophene ring and a dioxaborinane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-chlorothiophene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chlorothiophene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-Chlorothiophen-3-yl)boronic acid
- Methyl 2-(4-chlorothiophen-3-yl)acetate
Uniqueness
2-(4-Chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other boronic esters. Its trimethyl-substituted dioxaborinane ring provides enhanced steric protection, making it more resistant to hydrolysis and oxidation .
Properties
Molecular Formula |
C10H14BClO2S |
|---|---|
Molecular Weight |
244.55 g/mol |
IUPAC Name |
2-(4-chlorothiophen-3-yl)-4,4,5-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H14BClO2S/c1-7-4-13-11(14-10(7,2)3)8-5-15-6-9(8)12/h5-7H,4H2,1-3H3 |
InChI Key |
OGAXHINUJQKGCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(C(O1)(C)C)C)C2=CSC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)
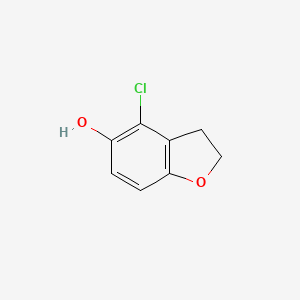
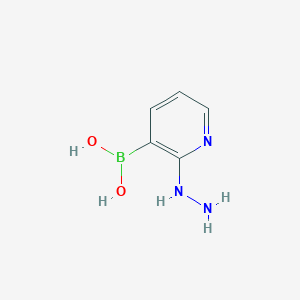

![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)
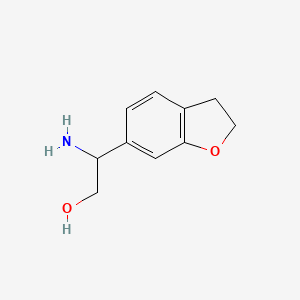
![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
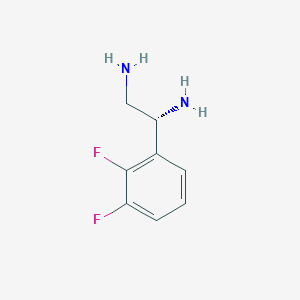
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
